PROTAC ERRalpha ligand 2

ERRα Inverse agonist TR-FRET binding assay

PROTAC ERRα ligand 2 is the essential warhead for ERRα-targeting PROTACs, delivering 5.67 nM IC50 and 62.5 mg/mL DMSO solubility to minimize solvent carryover in cellular assays. Its carboxylic acid handle enables direct HATU/DIPEA amide coupling to VHL ligands, generating PROTAC 6c with >80% degradation at 30 nM. Use this validated building block to avoid failed PROTAC assembly and irreproducible target engagement.

Molecular Formula C20H13F6NO4
Molecular Weight 445.317
CAS No. 2306388-57-6
Cat. No. B2723509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePROTAC ERRalpha ligand 2
CAS2306388-57-6
Molecular FormulaC20H13F6NO4
Molecular Weight445.317
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C=C(C#N)C(=O)O)OCC2=C(C=C(C=C2)C(F)(F)F)C(F)(F)F
InChIInChI=1S/C20H13F6NO4/c1-30-17-7-11(6-13(9-27)18(28)29)2-5-16(17)31-10-12-3-4-14(19(21,22)23)8-15(12)20(24,25)26/h2-8H,10H2,1H3,(H,28,29)/b13-6+
InChIKeyJRWKJGIKIBTXMV-AWNIVKPZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





PROTAC ERRα Ligand 2 (CAS 2306388-57-6) – Core Identity and Procurement-Relevant Profile


PROTAC ERRα ligand 2 (CAS 2306388-57-6) is a small‑molecule estrogen‑related receptor α (ERRα) inverse agonist that serves as the target‑protein‑recruiting warhead in proteolysis‑targeting chimera (PROTAC) design. Its IUPAC name is (E)-3-(4-((2,4-bis(trifluoromethyl)benzyl)oxy)-3-methoxyphenyl)-2-cyanoacrylic acid, and it is also identified as compound 4a in the seminal 2019 ACS Medicinal Chemistry Letters paper [1]. The molecule belongs to the diaryl ether‑based ligand class and was rationally optimized from the first‑generation inverse agonist XCT790; it exhibits an 11‑fold improvement in ERRα binding potency relative to XCT790 [1]. The compound is supplied by multiple vendors at purities ≥98% and is intended exclusively for research‑use‑only applications in metabolic disease, oncology, and chemical biology tool‑compound workflows .

Why Generic Substitution of PROTAC ERRα Ligand 2 Risks Experimental Failure


ERRα inverse agonists and PROTAC‑compatible ligands are not functionally interchangeable. PROTAC ERRα ligand 2 was explicitly engineered to overcome the potency and solubility limitations of the prototype inverse agonist XCT790 while preserving a solvent‑exposed carboxylic acid handle for linker conjugation [1]. Closely related analogs such as compound 4c (IC50 4.33 nM) replace the carboxylic acid with an amine, which alters the conjugation chemistry and may necessitate different linker strategies [1]. Additionally, the widely available PROTAC ERRα ligand 1 (CAS 1264754‑13‑3) exhibits ~100‑fold weaker ERRα binding (IC50 = 0.04–0.6 μM) compared with ligand 2 . Using an alternative ERRα ligand without verifying these quantitative performance gaps can lead to failed PROTAC assembly, insufficient target engagement, or irreproducible degradation results in cellular assays.

Quantitative Head‑to‑Head Evidence for PROTAC ERRα Ligand 2 Versus Closest Comparators


ERRα Binding Affinity – 11‑Fold Potency Gain Over XCT790 in TR‑FRET Assay

PROTAC ERRα ligand 2 (compound 4a) demonstrates an ERRα IC50 of 5.67 ± 0.58 nM in a time‑resolved fluorescence resonance energy transfer (TR‑FRET) assay, representing an ~11‑fold improvement over the first‑generation inverse agonist XCT790 (compound 1, IC50 = 61.33 ± 6.11 nM) measured under identical experimental conditions [1]. A second reference compound (compound 2) showed an intermediate IC50 of 33.0 ± 1.73 nM, confirming the progressive potency optimization achieved with ligand 2 [1].

ERRα Inverse agonist TR-FRET binding assay PROTAC design

DMSO Solubility – >5‑Fold Improvement Over XCT790 Enabling Higher Stock Concentrations

PROTAC ERRα ligand 2 achieves a DMSO solubility of 62.5 mg/mL (140.35 mM) as reported by multiple independent vendors . In contrast, XCT790 exhibits DMSO solubilities ranging from 5.96 mg/mL (10 mM) to 16.67 mg/mL (27.95 mM) depending on the measurement protocol . This represents at minimum a 5‑fold and up to a 14‑fold solubility advantage for ligand 2. The original research paper also notes that removal of the thiadiazoloacylamide group present in XCT790 resulted in a significant solubility improvement for ligand 2 (data not shown) [1].

Solubility DMSO Formulation PROTAC chemistry

Carboxylic Acid Functional Handle – Direct Conjugation Capability Absent in XCT790 and Amine‑Terminated Analogs

PROTAC ERRα ligand 2 features a terminal carboxylic acid group that the original research explicitly validates as a solvent‑exposed position suitable for linker attachment without compromising ERRα binding affinity [1]. Esterification of this carboxylic acid (compound 4b) caused a ~4‑fold potency loss (IC50 = 20.33 ± 1.53 nM), confirming that the free acid is pharmacophorically compatible with high‑affinity binding [1]. In contrast, XCT790 contains a thiadiazoloacylamide motif that lacks a similarly straightforward conjugation handle, requiring synthetic re‑engineering for PROTAC incorporation. While compound 4c (amine handle, IC50 = 4.33 nM) and 4d (methoxyethylamine handle, IC50 = 4.33 nM) offer alternative functional groups, their conjugation chemistry (amide bond formation via amine rather than acid) differs and may not be compatible with all established PROTAC synthetic routes [1].

PROTAC linker Conjugation chemistry Carboxylic acid handle Ligand functionalization

Potency Advantage Over PROTAC ERRα Ligand 1 – ~100‑Fold Difference in ERRα IC50

PROTAC ERRα ligand 1 (CAS 1264754‑13‑3) is another commercially available ERRα ligand marketed for PROTAC applications, yet its reported ERRα IC50 ranges from 0.04 μM (40 nM) to 0.6 μM (600 nM) . PROTAC ERRα ligand 2 exhibits an IC50 of 5.67 nM, representing a ~7‑fold to ~106‑fold potency advantage depending on the comparator value used. Additionally, PROTAC ERRα ligand 1 shows activity against ERRγ (IC50 = 2.8 μM), whereas the PROTAC molecule 6c built from ligand 2 demonstrated no effect on ERRβ or ERRγ at concentrations up to 10 μM [1]. Although direct selectivity data for ligand 2 alone are not reported, the degradation selectivity of the derived PROTAC suggests that ligand 2 may confer superior target discrimination [1].

PROTAC ligand comparison ERRα inverse agonist Target engagement Chemical tool selection

Structural Simplification and Molecular Weight Reduction Versus XCT790 – Physicochemical Property Optimization

PROTAC ERRα ligand 2 (molecular weight 445.31 g/mol; formula C20H13F6NO4) was obtained by removing the thiadiazoloacylamide group from XCT790 (molecular weight 596.42 g/mol; formula C23H13F9N4O3S) [1][2]. This structural simplification reduced molecular weight by ~151 g/mol (25% reduction) and eliminated the thiadiazole and sulfonamide moieties. The research paper explicitly states that this modification resulted in a significant solubility improvement while simultaneously enhancing binding potency by ~11‑fold [1]. The reduced molecular complexity also translates to a simpler synthetic route, potentially lowering procurement costs and lead times for custom synthesis [1].

Molecular weight Lipophilic ligand efficiency Drug-likeness Physicochemical optimization

Definitive Application Scenarios for PROTAC ERRα Ligand 2 Based on Quantitative Differentiation


VHL‑Based PROTAC Design Requiring High‑Affinity ERRα Warhead with Carboxylic Acid Conjugation

When constructing a von Hippel‑Lindau (VHL)‑recruiting PROTAC for ERRα degradation, PROTAC ERRα ligand 2 is the validated ligand of choice. Its carboxylic acid enables direct amide coupling to amino‑terminated VHL ligands via standard HATU/DIPEA chemistry, as demonstrated in the original synthesis of PROTAC series 6a–6j . The resulting PROTAC 6c achieved >80% ERRα degradation at 30 nM and 39% degradation at 10 nM, confirming that the ligand 2 warhead supports efficient ternary complex formation and proteasome‑dependent degradation . Researchers procuring ligand 2 for this application gain a pre‑optimized building block that avoids the need for handle engineering or protecting‑group manipulation.

Cellular ERRα Target Engagement Studies at Low Nanomolar Concentrations with Minimal DMSO Carryover

For cellular thermal shift assays (CETSA), NanoBRET target engagement, or competition binding experiments requiring high‑concentration stock solutions, PROTAC ERRα ligand 2 offers a decisive practical advantage. Its DMSO solubility of 62.5 mg/mL (140.35 mM) enables preparation of 10–100 mM stocks that minimize DMSO carryover to ≤0.1% in culture media, compared with XCT790 (≤16.67 mg/mL ) which may require DMSO concentrations approaching 1% for equivalent molar doses. Combined with its 5.67 nM IC50 [1], ligand 2 permits robust target occupancy at low nanomolar extracellular concentrations while maintaining solvent volumes compatible with sensitive primary cell cultures.

Structure–Activity Relationship (SAR) Studies on ERRα Ligand Series Where Potency and Handle Identity Must Be Independently Varied

PROTAC ERRα ligand 2 (4a) belongs to a well‑characterized congeneric series (4a–4f) that systematically varies the terminal functional group while maintaining the diaryl ether core . Researchers conducting SAR studies can use ligand 2 as the carboxylic acid reference point, comparing it directly with compound 4c (amine, IC50 = 4.33 nM), 4d (methoxyethylamine, IC50 = 4.33 nM), 4e (butyric acid, IC50 = 6.00 nM), and 4f (PEG‑acid, IC50 = 4.67 nM) . This series enables interrogation of linker attachment chemistry, spacer length, and E3 ligase recruitment geometry effects on degradation efficiency, with ligand 2 serving as the validated parent scaffold for which extensive degradation data (via 6c) already exist .

Negative Control Experimental Design Using Structurally Matched Inactive or Epimeric Analogs

The research literature provides well‑defined negative controls for PROTAC ERRα ligand 2. Compound 6c‑Epi, which uses an epimeric VHL ligand that cannot bind the E3 ligase, retains strong ERRα binding (IC50 = 5.33 nM) but completely fails to induce ERRα degradation . Similarly, treatment with ligand 2 alone (without VHL ligand conjugation) does not trigger degradation, confirming that target engagement by the warhead is insufficient without concomitant E3 ligase recruitment . These controls are essential for demonstrating that observed phenotypes are degradation‑dependent rather than due to inverse agonism, and they rely on the availability and structural integrity of ligand 2 as the reference ERRα binder.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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